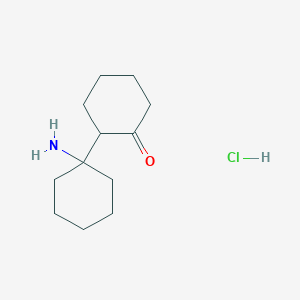

![molecular formula C14H10N2O3 B1315632 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-73-6](/img/structure/B1315632.png)

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Vue d'ensemble

Applications De Recherche Scientifique

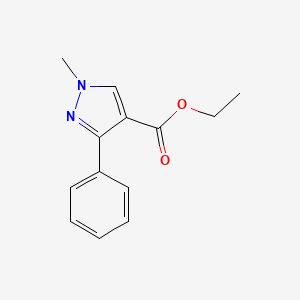

Synthesis and Chemical Reactivity

A study by El Bouakher et al. (2013) outlines an efficient synthesis method for novel derivatives of 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones, starting from ethyl 2-(benzylamino)acetate and related compounds. This synthesis pathway opens access to a library of bis-functionalized pyrido-1,4-diazepines, demonstrating the chemical versatility and potential for further functionalization of these compounds El Bouakher et al., 2013.

Another work by Gim et al. (2007) focuses on the practicable synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine, highlighting the chemical synthesis challenges and the potential of pyridine derivatives as scaffolds for bioactive compounds Gim et al., 2007.

Potential Biological Applications

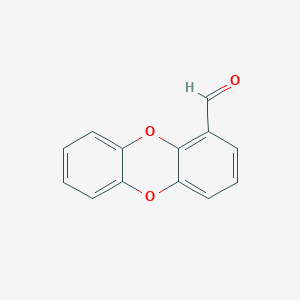

The research by Sarmiento-Sánchez et al. (2014) investigates the antimicrobial and antioxidant activities of 1H-benzoxazine-2,4-diones derived from heterocyclic anhydrides. This study indicates the relevance of these compounds in developing new antimicrobial and antioxidant agents, showing the biological application potential of such derivatives Sarmiento-Sánchez et al., 2014.

Wang et al. (2017) designed and synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase (PPO) inhibitors. The study found several compounds with promising herbicidal activities, highlighting the agricultural application of these chemical frameworks Wang et al., 2017.

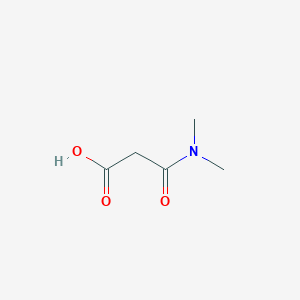

Catalysis and Green Chemistry

- Nikpassand et al. (2018) developed a one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a novel CuO@RHA/MCM-41 nanocomposite catalyst. This research demonstrates the compound's role in facilitating environmentally friendly chemical reactions, underscoring the importance of such molecules in green chemistry applications Nikpassand et al., 2018.

Propriétés

IUPAC Name |

1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTFENHDTBFXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540437 | |

| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

97484-73-6 | |

| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)